4-Bromo-2-(oxetan-3-yl)aniline
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Overview
Description
4-Bromo-2-(oxetan-3-yl)aniline is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and an oxetane ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(oxetan-3-yl)aniline typically involves the bromination of 2-(oxetan-3-yl)aniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aniline derivative in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(oxetan-3-yl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-(oxetan-3-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-(oxetan-3-yl)aniline involves its interaction with specific molecular targets. The bromine and oxetane groups can influence the compound’s reactivity and binding properties. The aniline group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
4-Bromo-3-(oxetan-3-yl)aniline: Similar structure but with the oxetane ring at the 3-position.
4-Bromoaniline: Lacks the oxetane ring, making it less sterically hindered and more reactive in certain reactions.
Uniqueness: 4-Bromo-2-(oxetan-3-yl)aniline is unique due to the presence of both the bromine and oxetane groups, which confer distinct chemical and physical properties. The oxetane ring adds strain and reactivity, while the bromine atom provides a site for further functionalization .
Properties
Molecular Formula |
C9H10BrNO |
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Molecular Weight |
228.09 g/mol |
IUPAC Name |
4-bromo-2-(oxetan-3-yl)aniline |
InChI |
InChI=1S/C9H10BrNO/c10-7-1-2-9(11)8(3-7)6-4-12-5-6/h1-3,6H,4-5,11H2 |
InChI Key |
MHPNCUCPOYFQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
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